Hirudin (53-64)

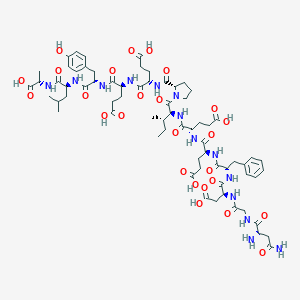

Description

Properties

CAS No. |

135546-61-1 |

|---|---|

Molecular Formula |

C68H96N14O26 |

Molecular Weight |

1525.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H96N14O26/c1-6-34(4)56(81-61(100)43(21-25-54(92)93)75-58(97)40(18-22-51(86)87)76-63(102)45(28-36-11-8-7-9-12-36)80-65(104)47(31-55(94)95)73-50(85)32-71-57(96)39(69)30-49(70)84)67(106)82-26-10-13-48(82)66(105)77-42(20-24-53(90)91)59(98)74-41(19-23-52(88)89)60(99)79-46(29-37-14-16-38(83)17-15-37)64(103)78-44(27-33(2)3)62(101)72-35(5)68(107)108/h7-9,11-12,14-17,33-35,39-48,56,83H,6,10,13,18-32,69H2,1-5H3,(H2,70,84)(H,71,96)(H,72,101)(H,73,85)(H,74,98)(H,75,97)(H,76,102)(H,77,105)(H,78,103)(H,79,99)(H,80,104)(H,81,100)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,107,108)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,56-/m0/s1 |

InChI Key |

VLFYEJLWSPRLPB-NETUVYTNSA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)N |

Other CAS No. |

135546-61-1 |

sequence |

NGDFEEIPEEYLA |

Synonyms |

hirudin (53-64) hirudin 53-64 hirudin53-64 |

Origin of Product |

United States |

Molecular Interactions and Mechanisms of Action of Hirudin 53 64

Specificity of Thrombin Exosite I Binding

The interaction of Hirudin (53-64) with thrombin is characterized by its precise binding to a specific region known as exosite I, without directly obstructing the enzyme's catalytic center. pnas.orgnih.gov This targeted binding is the foundation of its anticoagulant properties.

Hirudin (53-64) binds specifically and with high affinity to the anion-binding exosite I of thrombin. nih.gov This exosite is a region on the thrombin molecule with a cluster of positively charged amino acids, making it electrostatically favorable for binding anionic molecules. nih.govmarquette.edu The C-terminal tail of hirudin, particularly the 53-64 sequence, is rich in acidic residues, including a sulfated tyrosine at position 63 (Tyr63), which contributes significantly to the strong electrostatic interactions with exosite I. nih.govresearchgate.netwikipedia.org

Research has identified several amino acid residues within the Hirudin (53-64) peptide that are critical for this interaction. These include Phenylalanine at position 56, Glutamic acid at 57, Isoleucine at 59, Proline at 60, and Leucine at 64. nih.govnih.gov Modification of these residues significantly reduces the peptide's ability to inhibit thrombin-mediated activities. nih.govnih.gov The binding process itself is thought to be a multi-step event, beginning with an initial electrostatic steering that forms a weak encounter complex, which is then stabilized by the formation of direct ionic bonds and a final conformational adjustment of both the peptide and the exosite. nih.gov

By occupying exosite I, Hirudin (53-64) acts as a direct competitive inhibitor of thrombin's interaction with its primary macromolecular substrate, fibrinogen. nih.govnih.gov Exosite I serves as the docking site for fibrinogen, and by blocking this site, the peptide prevents thrombin from effectively cleaving fibrinogen to form fibrin (B1330869) monomers, a critical step in blood clot formation. pnas.orgresearchgate.net

This inhibitory action extends to thrombin's interaction with fibrin itself. Thrombin binds to fibrin at two distinct non-substrate sites: a high-affinity site and a low-affinity site. Hirudin (53-64) has been shown to effectively inhibit thrombin binding to both of these sites. marquette.eduresearchgate.net This dual inhibition further disrupts the coagulation cascade. marquette.eduresearchgate.net

| Thrombin Binding Site on Fibrin | IC₅₀ of Hirudin (53-64) |

|---|---|

| High-Affinity Site | 3.0 µM |

| Low-Affinity Site | 1.4 µM |

Data sourced from research on the competitive inhibition of thrombin binding to fibrin. google.commarquette.eduresearchgate.net

A key feature of Hirudin (53-64)'s mechanism is its selectivity. Because it binds to the non-catalytic exosite I, it does not directly block the enzyme's active site. pnas.orgnih.gov Consequently, the peptide does not inhibit thrombin's catalytic activity towards small, low molecular weight synthetic substrates, such as S-2238, which can access the active site without needing to dock onto exosite I. marquette.eduresearchgate.net In some cases, the binding of C-terminal hirudin fragments has been observed to slightly increase thrombin's activity on small peptide substrates. researchgate.net

In contrast, the peptide is a potent inhibitor of thrombin's action on high molecular weight substrates like fibrinogen. nih.gov The binding of these large substrates requires an initial interaction with exosite I to properly orient the molecule for cleavage at the active site. By physically blocking this recognition site, Hirudin (53-64) effectively prevents the hydrolysis of fibrinogen and other macromolecular substrates. pnas.orgnih.gov

Modulation of Coagulation Pathways by Hirudin (53-64)

The specific binding of Hirudin (53-64) to thrombin exosite I translates into a direct and targeted modulation of the coagulation process, primarily through the inhibition of fibrin formation and platelet activation.

As detailed previously, Hirudin (53-64) directly interferes with the thrombin-fibrinogen interaction, which is the terminal step of the coagulation cascade leading to clot formation. google.com This peptide is also effective at inhibiting clot-bound thrombin, an activity that is significant because thrombin entrapped within a fibrin clot remains enzymatically active and is relatively resistant to inhibition by larger inhibitors like the heparin-antithrombin complex. haematologica.org By targeting clot-bound thrombin, Hirudin (53-64) can help limit further clot expansion.

Thrombin is a powerful activator of platelets, a process that also relies on interactions involving exosite I. Hirudin (53-64) has been demonstrated to block several key events in thrombin-induced platelet activation, including platelet aggregation, the release of serotonin (B10506) from dense granules, and the generation of thromboxane (B8750289) A2. nih.govcapes.gov.br This inhibition is dose-dependent and is achieved by interfering with the binding of thrombin to specific platelet receptors, notably glycoprotein (B1211001) Ib (GPIb). nih.gov

While effectively inhibiting thrombin-mediated aggregation, studies have shown that Hirudin (53-64) does not prevent platelet deposition on collagen surfaces under high shear flow conditions. pnas.orgnih.gov This suggests a selective inhibition of fibrin-dependent thrombus formation while potentially preserving elements of primary hemostasis. nih.gov

| Parameter | Value |

|---|---|

| Thrombin Concentration Used | 0.25 U/mL |

| IC₅₀ for Aggregation Inhibition | 0.72 µg/mL |

Data from in vitro studies on human platelets. nih.govcapes.gov.br

Independence from Antithrombin III Co-factor Activity

The mechanism of action of Hirudin (53-64), a synthetic dodecapeptide also known as hirugen (B1673255), is characterized by its direct inhibition of thrombin, which does not necessitate the presence of a plasma cofactor. ahajournals.orgcapes.gov.brnih.gov This distinguishes it fundamentally from indirect thrombin inhibitors like heparin. ahajournals.org Heparin's anticoagulant activity is primarily dependent on its ability to bind to and accelerate the activity of antithrombin III, a plasma serpin that neutralizes thrombin and other serine proteases. ahajournals.org

In contrast, Hirudin (53-64) and full-length hirudin act as monospecific, cofactor-independent thrombin inhibitors. nih.gov Research on a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53–64 of hirudin confirmed its lack of dependency on antithrombin III. capes.gov.brnih.gov Studies monitoring the activated partial thromboplastin (B12709170) time (APTT) in the presence of antibodies against human antithrombin III showed that the peptide's anticoagulant activity remained intact. capes.gov.brnih.gov This direct mechanism means its efficacy is not affected by plasma levels of antithrombin III or by substances that can cause heparin resistance, such as platelet factor 4. capes.gov.brnih.govcap.org This independence from cofactors allows for a more predictable anticoagulant response compared to heparin. cap.org

Inhibition of Clot-Bound Thrombin by Hirudin (53-64)

A significant aspect of the mechanism of Hirudin (53-64) is its ability to inhibit thrombin that is bound to fibrin within a clot. Thrombin entrapped in a fibrin mesh remains catalytically active and contributes to clot expansion. ahajournals.orgnih.gov This clot-bound thrombin is physically shielded and relatively resistant to inactivation by the large heparin-antithrombin III complex. ahajournals.orgnih.govahajournals.org

Direct thrombin inhibitors, such as hirudin and its C-terminal fragment Hirudin (53-64), can access and inactivate this protected thrombin. cap.orgnih.govahajournals.org Hirudin (53-64), also referred to as S-Hir53-64 or hirugen, functions by binding to the anion-binding exosite-1 of thrombin. google.comnih.gov This exosite is crucial for thrombin's interaction with its substrate, fibrinogen. By competitively occupying this site, Hirudin (53-64) prevents thrombin from cleaving fibrinogen and propagating the clot, even when the enzyme is already bound to fibrin. pnas.orgnih.gov

Research has quantified the inhibitory effect of the tyrosine-sulfated Hirudin peptide (S-Hir53-64) on thrombin's binding to fibrin. Thrombin binds to fibrin at two distinct sites: a high-affinity site and a low-affinity site. google.commarquette.eduresearchgate.net S-Hir53-64 was shown to be an effective competitive inhibitor of thrombin binding to both of these sites on fibrin. google.commarquette.eduresearchgate.net

Table 1: Inhibitory Concentration (IC50) of S-Hir53-64 on Thrombin Binding to Fibrin

| Target Site on Fibrin | IC50 of S-Hir53-64 (μM) | Reference(s) |

|---|---|---|

| High-Affinity Thrombin Binding | 3.0 | google.commarquette.eduresearchgate.net |

| Low-Affinity Thrombin Binding | 1.4 | google.commarquette.eduresearchgate.net |

While full-length recombinant hirudin is a highly potent inhibitor of both fluid-phase and clot-bound thrombin, it has been observed to be slightly less active against clot-bound thrombin compared to the fluid-phase enzyme. nih.gov Nonetheless, its ability to directly target and inactivate fibrin-bound thrombin represents a key mechanistic advantage over indirect inhibitors like heparin. nih.govhaematologica.org

Structural Biology and Structure Activity Relationships Sar of Hirudin 53 64

Primary Amino Acid Sequence and Key Residues of Hirudin (53-64)

The C-terminal dodecapeptide of hirudin variant 1 (HV-1) from the leech Hirudo medicinalis has a specific amino acid sequence that is crucial for its function. google.com The sequence contains a high proportion of acidic and hydrophobic residues.

Sequence of Hirudin (53-64) from Hirudo medicinalis (HV-1): Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu

Mutagenesis and structural studies have identified several key residues within this sequence that are paramount for the interaction with thrombin's exosite I. These residues contribute to either direct binding or maintaining the optimal conformation for interaction. nih.govnih.gov Notably, Phe56, Glu57, Ile59, Pro60, and Leu64 have been identified as highly sensitive to modification, indicating their importance. nih.gov Nuclear Magnetic Resonance (NMR) studies have also highlighted the involvement of Asp55, Phe56, Glu57, and Ile59 in the binding interface. nih.gov

| Residue Position | Amino Acid (HV-1) | Role in Thrombin Interaction |

| 55 | Aspartic Acid (Asp) | Involved in binding interface, disappearance of NMR cross-peaks upon thrombin binding indicates direct interaction. nih.gov |

| 56 | Phenylalanine (Phe) | Critical for direct interaction with thrombin or maintaining conformation. nih.govnih.gov Hydrophobic interactions are important for binding. rhhz.net |

| 57 | Glutamic Acid (Glu) | Critical for direct interaction; involved in electrostatic interactions. nih.govnih.govresearchgate.net |

| 58 | Glutamic Acid (Glu) | Embedded in a hydrophobic patch and interacts with Arg75 and Arg77 of thrombin. nih.gov |

| 59 | Isoleucine (Ile) | Sensitive to modification; important for direct interaction or maintaining conformation. nih.govnih.gov May adopt a specific side-chain conformation upon binding. nih.gov |

| 60 | Proline (Pro) | Important for maintaining a favorable conformation for the interaction. nih.gov |

| 63 | Tyrosine (Tyr) | Site of crucial post-translational sulfation, which dramatically enhances binding affinity. rhhz.netnih.govresearchgate.net |

| 64 | Leucine (Leu) | Sensitive to modification, likely involved in hydrophobic interactions. nih.gov |

Role of Tyrosine Sulfation at Position 63 in Hirudin (53-64)

One of the most significant features of native hirudin is the O-sulfation of the tyrosine residue at position 63 (Tyr63). sigmaaldrich.com This post-translational modification is absent in recombinant hirudins produced in yeast or E. coli, resulting in a significantly lower affinity for thrombin. acs.orgnih.gov The presence of the sulfate (B86663) group enhances the inhibitory activity by more than tenfold compared to its unsulfated counterpart. nih.gov

The sulfate group on Tyr63 dramatically increases the binding affinity of the hirudin C-terminal tail for thrombin's exosite I. researchgate.net This enhanced affinity is attributed to the strong electrostatic interactions between the negatively charged sulfate group and positively charged residues in the exosite. The sulfated peptide, S-Hir(53-64), is an effective competitive inhibitor of thrombin binding to both high- and low-affinity sites on fibrin (B1330869). google.comresearchgate.netmarquette.edu The increased negative charge provided by the sulfate moiety strengthens the initial electrostatic steering, guiding the peptide to its binding site on thrombin. nih.gov

| Hirudin Fragment/Analog | Modification | Target Site | Reported Affinity/Inhibition |

| S-Hir(53-64) (hirugen) | Sulfated Tyr63 | Thrombin binding to high-affinity fibrin site | IC₅₀ = 3.0 μM google.comresearchgate.netmarquette.edu |

| S-Hir(53-64) (hirugen) | Sulfated Tyr63 | Thrombin binding to low-affinity fibrin site | IC₅₀ = 1.4 μM google.comresearchgate.netmarquette.edu |

| sulfo-Hir(54-65) | Sulfated Tyr63 | Thrombin Exosite I | Kᵢ = 0.054 μM nih.gov |

| non-sulfated Hir(55-65) | Unsulfated Tyr63 | Thrombin Exosite I | Kᵢ = 0.29 μM nih.gov |

| Native Hirudin | Sulfated Tyr63 | Thrombin | Kᵢ ≈ 20 fM nih.gov |

| Desulfo-hirudin | Unsulfated Tyr63 | Thrombin | Kᵢ ≈ 207 fM researchgate.net |

The increased affinity of sulfo-hirudin is not solely due to increased electrostatic attraction but also to the formation of a more extensive and stable network of interactions. researchgate.net The sulfate group of Tyr63 facilitates the formation of a salt bridge with Lys81 of thrombin and establishes an extended hydrogen-bond network. acs.orgresearchgate.net Specifically, the phenolic hydroxyl of thrombin's Tyr76 can form a hydrogen bond with the sulfate group of hirudin's Tyr63, a connection that is absent in the unsulfated form. acs.org This intricate network of salt bridges and hydrogen bonds, involving at least thirteen H-bonds for the C-terminal segment, rigidly holds the peptide in its bound conformation, contributing significantly to the stability of the thrombin-hirudin complex. nih.gov

Conformational Dynamics and Flexibility of the Carboxyl-Terminal Domain

In solution, the C-terminal tail of hirudin, including the (53-64) segment, is largely unstructured and flexible. rhhz.netnih.gov However, upon binding to thrombin's exosite I, it adopts a well-defined, ordered conformation. nih.govnih.gov This transition from a disordered to an ordered state is a hallmark of the interaction. NMR studies indicate that even in the free state, the peptide populates ordered conformations that are globally similar to the thrombin-bound state. nih.gov Computational analysis has proposed a "kinked" amphipathic alpha-helical structure for the bound peptide, which strategically orients the critical residues on one face of the helix for optimal interaction with thrombin. nih.gov This binding-induced folding contributes to the high specificity of the interaction.

Mutagenesis and Amino Acid Substitution Studies on Hirudin (53-64) Analogs

To probe the structure-activity relationship of the hirudin C-terminus, numerous studies have synthesized and tested analogs with amino acid substitutions. These investigations have confirmed the importance of specific residues and the role of the negative charge at position 63. Replacing key hydrophobic residues like Phe56 or Leu64, or acidic residues like Glu57, diminishes anticoagulant activity. nih.gov

Furthermore, attempts to mimic the sulfation at Tyr63 have yielded insightful results. Replacing Tyr63 with a glutamate (B1630785) residue (Tyr63Glu) or creating a phosphotyrosine derivative (phospho-Tyr63) were explored as mimics. nih.gov Steered molecular dynamics simulations predicted that phospho-hirudin exhibits the highest affinity for thrombin, even greater than the native sulfo-hirudin. nih.govresearchgate.net Alanine scanning mutagenesis has also been employed to identify functional residues, confirming that mutations of key interacting amino acids lead to a decrease in inhibitory activity. nih.gov

| Hirudin Analog | Mutation/Modification | Key Finding |

| Hirudin(56-64) Analogs | Substitutions at Phe56, Glu57, Ile59, Pro60, Leu64 | These positions are sensitive to modification, indicating their importance for activity. nih.gov |

| RGD-hirudin | Alanine scanning of residues 53-66 | Asp55, Phe56, Glu57, Ile59 were identified as key interacting residues. nih.gov |

| Recombinant Hirudin | Tyr63Glu | Mimics the negative charge of sulfation. nih.gov |

| Recombinant Hirudin | Phospho-Tyr63 | Predicted to have a higher affinity for thrombin than native sulfo-hirudin. nih.govresearchgate.net |

| Recombinant Hirudin | Tyr63(carboxymethyl)Phe | Mimics the negative charge and structure of sulfation. nih.gov |

Comparative Structural Analysis of Sulfated vs. Unsulfated Hirudin (53-64)

The primary difference between sulfated and unsulfated Hirudin (53-64) lies in the strength and nature of their interaction with thrombin's exosite I. While both peptides bind to the same site, the presence of the sulfate group introduces critical new interactions that stabilize the complex.

Binding Affinity: As established, sulfation increases the binding affinity for thrombin by approximately an order of magnitude. researchgate.netnih.gov Recombinant, unsulfated hirudin is a less potent inhibitor than its natural, sulfated counterpart. acs.org

Electrostatic and Hydrogen Bonds: The sulfated form engages in a more extensive hydrogen-bonding network and forms a key salt bridge between the sulfate group and Lys81 on thrombin. acs.orgresearchgate.net This is a defining structural difference that accounts for the enhanced affinity.

Conformational Changes: The sulfation of Tyr63 induces a conformational shift in the Lys81 side chain of thrombin, allowing for the stabilizing salt bridge and hydrogen bond formation with thrombin's Tyr76. acs.org The unsulfated peptide, lacking this anchor, forms a less stable complex.

The comparison underscores that the polypeptide sequence alone provides the framework for binding, but the post-translational sulfation acts as a crucial molecular switch that locks the peptide into a high-affinity, tightly bound state. nih.gov

Peptide Synthesis and Engineering of Hirudin 53 64 and Its Analogs

Methodologies for Chemical Synthesis of Hirudin (53-64)

The chemical synthesis of Hirudin (53-64) and related peptides primarily relies on established peptide synthesis techniques, allowing for precise control over the amino acid sequence and incorporation of modifications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely employed methodology for the chemical synthesis of Hirudin (53-64) and its derivatives. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support google.compnas.orgnih.govgoogle.com. The process typically starts with the C-terminal amino acid attached to the resin google.com. Automated peptide synthesizers can be used for this process google.comnih.gov. The Fmoc-strategy is a common SPPS approach used for synthesizing hirudin dodecapeptides diva-portal.org. Following the coupling of all amino acids, the peptide is cleaved from the resin and simultaneously deprotected using acidic conditions nih.gov. The synthesized peptides are then typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) google.compnas.orgnih.govunipd.it. Purity analysis is routinely performed by reverse-phase HPLC google.com.

Strategies for Site-Specific Tyrosine Sulfation

Tyrosine sulfation is a critical post-translational modification found in native hirudin, particularly at position 63 within the 53-64 sequence, and is essential for potent thrombin inhibition nih.govdiva-portal.orgresearchgate.netlatrobe.edu.au. Site-specific tyrosine sulfation of synthetic Hirudin (53-64) can be achieved through chemical or biological (enzymatic) processes google.com. A preferred chemical method involves reacting the purified peptide with dicyclohexylcarbodiimide (B1669883) and sulfuric acid in an organic solvent google.comnih.gov. Sulfonation of the meta carbon can occur as a side reaction during this process google.com. The resulting sulfated peptide, Sulfo-Tyr63-hirudin (53-64), exhibits significantly enhanced specific inhibitory activity compared to its unsulfated counterpart nih.gov. The efficiency of the sulfation process can be monitored and analyzed by techniques such as reverse-phase HPLC google.com.

Rational Design and Development of Synthetic Hirudin (53-64) Analogs

Rational design plays a key role in developing synthetic analogs of Hirudin (53-64) with potentially improved properties, such as enhanced affinity, stability, or modified activity profiles. This involves modifying the peptide sequence or structure based on structure-activity relationship (SAR) studies and structural information.

Development of Peptidomimetics Derived from the Hirudin (53-64) Sequence

Peptidomimetics derived from the Hirudin (53-64) sequence are synthetic compounds that mimic the key structural and functional features of the peptide while often possessing improved pharmacological properties like increased stability or altered binding characteristics google.comgoogle.com. Examples include "hirulogs," which are peptidomimetic analogs of hirudin peptides google.comgoogle.com. These analogs are designed to retain the thrombin inhibitory activity associated with the C-terminal region of hirudin google.com. The synthesis of these peptidomimetics can involve various chemical techniques, including solid-phase synthesis google.comnih.gov.

Application of Cyclic Peptide Design for Enhanced Conformation and Presentation

Cyclic peptide design is a strategy used to constrain the conformation of a peptide, which can lead to enhanced binding affinity, increased stability against enzymatic degradation, and improved cell permeability compared to linear counterparts acs.orguq.edu.au. While not exclusively focused on Hirudin (53-64) in the provided search results, the principles of cyclic peptide design are applicable to developing analogs of this fragment. Cyclization can be achieved through various chemical cross-linking methods, such as forming amide bonds or using chemical linkers between amino acid side chains or termini nih.govacs.org. This conformational restriction can pre-organize the peptide into a structure more favorable for binding to its target, such as thrombin exosite I in the case of the hirudin C-terminus latrobe.edu.au. Studies on other peptide systems, including hirudin fragments, have demonstrated that cyclization can lead to increased potency acs.org.

Recombinant Expression and Post-Translational Modification Challenges

Recombinant protein expression is a common strategy to obtain proteins of interest in larger quantities for various applications preprints.orgresearchgate.net. However, expressing biologically active recombinant proteins, especially those requiring post-translational modifications like sulfation, presents challenges preprints.orgnih.gov. For hirudin and its fragments like Hirudin (53-64), achieving the native conformation and incorporating the crucial tyrosine sulfation are key hurdles in recombinant production researchgate.netnih.gov.

The C-terminal tail of hirudin, which includes the 53-64 sequence, is rich in negatively charged amino acid residues, contributing significantly to the binding strength between hirudin and thrombin researchgate.net. The sulfation of tyrosine at position 63 (or 64 in some variants) in this region enhances the negative charge and stabilizes the interaction with thrombin, thereby promoting inhibitory activity researchgate.netnih.gov. Recombinant expression systems, particularly bacterial ones like E. coli, often lack the necessary enzymatic machinery for such eukaryotic post-translational modifications, resulting in the production of unsulfated, and potentially less active, forms researchgate.netnih.govprospecbio.com.

Strategies for Recombinant Production of Hirudin (53-64) Fragments

Strategies for the recombinant production of hirudin fragments, including potentially the 53-64 region, draw upon methods developed for full-length recombinant hirudin. Common expression systems include bacteria (Escherichia coli) and yeast (Pichia pastoris, Saccharomyces cerevisiae) preprints.orgresearchgate.netnih.gov.

Bacterial systems like E. coli are favored for their low cost, rapid growth, and ease of manipulation aip.org. However, they often lead to the formation of inclusion bodies for complex proteins and lack the machinery for tyrosine sulfation nih.govaip.org. Strategies to improve expression in E. coli include codon optimization, using inducible promoters to control expression, and optimizing culture conditions aip.orgvwr.comnih.gov. Fusion tags can also be employed to enhance solubility and facilitate purification aip.orgresearchgate.net.

Yeast systems, such as P. pastoris and S. cerevisiae, are capable of some post-translational modifications and can secrete recombinant proteins into the culture medium, simplifying purification preprints.orgresearchgate.net. S. cerevisiae is also considered a GRAS (Generally Recognized As Safe) organism, making it suitable for producing biopharmaceuticals researchgate.net. Despite these advantages, recombinant hirudin produced in yeast can still exhibit lower activity compared to native hirudin, partly due to inefficient or absent tyrosine sulfation nih.govprospecbio.com.

Cell-free synthesis is another emerging approach for producing active hirudin variants, showing potential for higher activity compared to bacterially expressed forms nih.gov.

While the search results discuss the production of other hirudin fragments through enzymatic cleavage of full-length recombinant hirudin nih.gov, direct recombinant expression strategies specifically optimized only for the Hirudin (53-64) fragment as a standalone peptide are not explicitly detailed. However, the general principles of recombinant peptide production and the challenges of expressing small, potentially unstable peptides would apply. Fusion protein strategies (discussed in 4.4) are often used to enhance the expression and solubility of small peptides.

Engineering for Tyrosine Sulfation in Recombinant Systems

Tyrosine sulfation is a critical post-translational modification for the full biological activity of native hirudin and the function of its C-terminal region, including the 53-64 fragment researchgate.netnih.gov. This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus of eukaryotic cells researchgate.net. Recombinant hirudin produced in bacterial or standard yeast systems typically lacks this sulfation nih.govprospecbio.com.

Engineering recombinant systems to achieve tyrosine sulfation of Hirudin (53-64) or its analogs is a significant challenge. Strategies explored for full-length hirudin that could be relevant include:

Using eukaryotic expression systems capable of sulfation: While standard yeast may not efficiently sulfate (B86663), other eukaryotic systems or engineered cell lines might offer better capabilities nih.govresearchgate.net.

Co-expression with tyrosylprotein sulfotransferase: Co-expressing recombinant hirudin (or the 53-64 fragment) with TPST in a suitable host could potentially lead to sulfation researchgate.netresearchgate.net. One study explored periplasmic co-expression of a recombinant hirudin-I analogue with arylsulfotransferase in E. coli, along with a sulfate donor substrate, as a strategy to address the lack of sulfation researchgate.net.

In vitro sulfation: Chemical or enzymatic sulfation of recombinantly produced unsulfated peptide is another approach google.comresearchgate.net. Studies have shown that in vitro sulfation of recombinant hirudin by leech or bovine TPST can occur at the physiological site (Tyr-63) and yield a product biochemically and biologically similar to natural hirudin researchgate.net.

Achieving site-specific and efficient tyrosine sulfation in recombinant systems for a short peptide like Hirudin (53-64) remains an area requiring further research and optimization.

Advanced Protein Engineering of Hirudin (53-64) into Fusion Constructs

Protein engineering approaches, particularly the creation of fusion constructs, can be valuable for improving the expression, solubility, stability, and function of peptides like Hirudin (53-64) aip.orgpsi.ch. Fusion proteins involve genetically linking the peptide of interest to another protein or peptide tag aip.orgresearchgate.net.

For Hirudin (53-64), fusion constructs could serve several purposes:

Enhanced Recombinant Expression and Solubility: Fusing the fragment to highly expressed and soluble tags (e.g., MBP, GST, or novel soluble tags) can improve its production yield and prevent inclusion body formation in bacterial systems aip.org.

Facilitated Purification: Fusion tags like polyhistidine (His-tag) enable easier purification using affinity chromatography aip.orgresearchgate.net.

Targeted Delivery or Modified Pharmacokinetics: Fusion to other proteins or peptides can alter the fragment's biodistribution, half-life, or enable targeted delivery pnas.orgnih.gov. For example, fusion to elastin-like polypeptides (ELPs) has been used to create fusion proteins with temperature-responsive properties, allowing for the formation of in situ depots for sustained release pnas.orgnih.gov.

Creation of Prodrugs: Fusion constructs can be designed as inactive prodrugs that are activated by specific enzymes at the site of action, such as proteases involved in thrombosis pnas.orgnih.govpnas.org. Fusion of full-length hirudin to an ELP with a protease-cleavable linker has been demonstrated to create a fusion protein that is inactive in circulation but releases active hirudin upon cleavage by thrombin or Factor Xa at the thrombus site pnas.orgnih.govpnas.org. Similar strategies could potentially be applied to the Hirudin (53-64) fragment if its activity profile warrants such an approach.

Investigating Structure-Function: Fusion to other proteins or tags can be used to study the structural and functional properties of the 53-64 fragment in different contexts psi.ch.

While the search results primarily discuss fusion proteins involving full-length hirudin pnas.orgnih.govpnas.org, the principles of using fusion constructs for enhanced expression, purification, and modified properties are directly applicable to smaller fragments like Hirudin (53-64). The design of such fusion constructs would involve careful consideration of the linker sequence, the nature of the fusion partner, and the desired functional outcome.

Data Tables:

| Aspect | Bacterial Expression (E. coli) | Yeast Expression (P. pastoris, S. cerevisiae) | Cell-Free Synthesis |

| Expression Yield | Can be high, but often in inclusion bodies. aip.org | Can be high, often secreted. preprints.orgresearchgate.net | Potential for high yield. nih.gov |

| Tyrosine Sulfation | Generally absent. researchgate.netnih.gov | Generally absent or inefficient. nih.govprospecbio.com | Depends on system and additives. nih.gov |

| Biological Activity | Lower than native hirudin due to lack of sulfation. researchgate.netnih.govprospecbio.com | Lower than native hirudin due to lack of sulfation and other PTMs. nih.govprospecbio.com | Can be higher than bacterial. nih.gov |

| Post-Translational Mods | Limited. nih.gov | Some capabilities (e.g., glycosylation, but can be hyperglycosylation). researchgate.net | Depends on the cell lysate used. nih.gov |

| Complexity | Relatively simple. aip.org | More complex than bacteria. preprints.org | Can be complex to set up. nih.gov |

Detailed Research Findings:

Sulfated Hirudin (53-64) (Sulfo-Tyr63 hirudin 53-64) showed a 10-fold increase in clotting time compared to its unsulfated counterpart, indicating the importance of sulfation for anticoagulant activity google.com.

The C-terminal region (53-65) of hirudin binds to the anion-binding exosite of thrombin google.com. Sulfation of the tyrosine residue in the 53-64 peptide (hirugen) increased its affinity for the thrombin exosite google.com.

Recombinant hirudin produced in bacteria or yeast often has lower activity than leech-derived hirudin, with the absence of Tyr-63 sulfation being a key reason researchgate.netnih.govprospecbio.com.

Co-expression of a recombinant hirudin-I analogue with arylsulfotransferase in E. coli was explored as a method to introduce sulfation researchgate.net.

Fusion of full-length hirudin to ELP with a protease-cleavable linker resulted in a fusion protein with shielded activity that could be activated by thrombin or FXa, demonstrating a strategy for controlled release and potentially reduced bleeding risk pnas.orgnih.govpnas.org. This highlights the potential of fusion constructs for engineering the activity and delivery of hirudin-derived peptides.

Biophysical Characterization and Binding Kinetics of Hirudin 53 64

Quantitative Assessment of Thrombin Binding by Hirudin (53-64)

The binding interaction between Hirudin (53-64) and thrombin has been quantitatively assessed through various methods, primarily focusing on determining the dissociation constant (Kd).

Determination of Dissociation Constants (Kd)

Studies utilizing fluorescein-labeled hirugen (B1673255) have determined its dissociation constant for binding to thrombin. A reported Kd value for fluorescein-labeled hirugen binding to thrombin is 9.6 ± 1.2 x 10⁻⁸ M. nih.gov The binding affinity can vary depending on the form of thrombin or the presence of other molecules; for instance, fluorescein-labeled hirugen binds to prethrombin 2 with a Kd of 1.3 ± 0.1 x 10⁻⁷ M, to the thrombin-fragment-2 complex with a Kd of 1.1 ± 0.2 x 10⁻⁶ M, and to meizothrombin with a Kd of 1.6 ± 0.5 x 10⁻⁸ M. nih.gov

The sulfated form of the peptide, Sulfo-Tyr⁶³-hirudin₅₃₋₆₄ (hirugen), has also been studied. Surface Plasmon Resonance (SPR) analysis has reported a Kd of 96 nM (equivalent to 9.6 x 10⁻⁸ M) for the binding of this sulfated derivative to thrombin exosite 1. nih.gov

The following table summarizes some reported dissociation constants for Hirudin (53-64) or its derivatives binding to thrombin and related species:

| Peptide / Derivative | Binding Partner | Method | Kd (M) | Citation |

| Fluorescein-labeled Hirugen | Thrombin | Not specified (Binding assay) | 9.6 x 10⁻⁸ ± 1.2 x 10⁻⁸ | nih.gov |

| Fluorescein-labeled Hirugen | Prethrombin 2 | Not specified (Binding assay) | 1.3 x 10⁻⁷ ± 0.1 x 10⁻⁷ | nih.gov |

| Fluorescein-labeled Hirugen | Thrombin-fragment-2 complex | Not specified (Binding assay) | 1.1 x 10⁻⁶ ± 0.2 x 10⁻⁶ | nih.gov |

| Fluorescein-labeled Hirugen | Meizothrombin | Not specified (Binding assay) | 1.6 x 10⁻⁸ ± 0.5 x 10⁻⁸ | nih.gov |

| Sulfo-Tyr⁶³-hirudin₅₃₋₆₄ (Hirugen) | Thrombin (Exosite 1) | SPR | 9.6 x 10⁻⁸ | nih.gov |

Surface Plasmon Resonance (SPR) Analysis of Binding Affinity

Surface Plasmon Resonance (SPR) is a widely used technique to evaluate the binding kinetics and affinity of molecular interactions. SPR analysis has been employed to assess the binding of synthetic hirudin dodecapeptides, including those corresponding to the 53-64 region and its sulfated variants, to thrombin. researchgate.net These studies have shown that sulfation of the tyrosine residue within this peptide sequence can influence its binding level towards thrombin. researchgate.net SPR has also been utilized in mutagenesis studies to evaluate the impact of specific amino acid residues within the C-terminal region (including 53-64) on the binding affinity to thrombin, demonstrating that certain residues are important for strong binding. nih.gov

Kinetic Studies of Thrombin Inhibition by Hirudin (53-64)

Hirudin (53-64) functions as an inhibitor of thrombin primarily by binding to the exosite involved in substrate recognition, thereby preventing the interaction of thrombin with its macromolecular substrates. pnas.org

Measurement of Inhibition Constants (Ki)

Hirudin (53-64) acts as a competitive inhibitor of thrombin's interaction with fibrinogen. pnas.org The C-terminal fragment corresponding to residues 53-64 of hirudin-1 has been shown to block the fibrinogen clotting activity of thrombin with an inhibition constant (Ki) of 0.15 μM. nih.gov

The sulfated peptide S-Hir⁵³⁻⁶⁴ (hirugen) has also been demonstrated to inhibit thrombin binding to fibrin (B1330869), which is mediated through thrombin's exosite. google.com It inhibited both low and high affinity thrombin binding sites on fibrin with IC₅₀ values of 1.4 μM and 3.0 μM, respectively. google.commarquette.eduresearchgate.net This indicates its effectiveness in competing for thrombin's interaction with fibrin.

The following table summarizes reported inhibition constants or related values for Hirudin (53-64) or its derivatives:

| Peptide / Derivative | Thrombin Activity / Binding Inhibited | Type of Inhibition | Ki / IC₅₀ (μM) | Citation |

| Hirudin (53-64) (C-terminal fragment of hirudin-1) | Fibrinogen clotting activity | Competitive | 0.15 | nih.gov |

| S-Hir⁵³⁻⁶⁴ (Hirugen) | Thrombin binding to fibrin (low affinity site) | Competitive | IC₅₀ = 1.4 | google.commarquette.eduresearchgate.net |

| S-Hir⁵³⁻⁶⁴ (Hirugen) | Thrombin binding to fibrin (high affinity site) | Competitive | IC₅₀ = 3.0 | google.commarquette.eduresearchgate.net |

Spectroscopic and Structural Characterization of Hirudin (53-64)-Thrombin Complexes

Structural studies, primarily through X-ray crystallography of full-length hirudin in complex with thrombin, have provided significant insights into how the C-terminal region, including residues 53-64, interacts with thrombin. nih.govrcsb.org The C-terminal segment of hirudin is characterized by its acidic residues and adopts an extended conformation that interacts extensively with thrombin's anion-binding exosite (exosite II). nih.gov This interaction involves numerous electrostatic contacts. nih.gov The very C-terminal residues, which fall within the 53-64 range, are described as forming a 3₁₀ helical turn that fits into a hydrophobic patch on the thrombin surface, contributing hydrophobic interactions to the complex stability. nih.gov

Studies comparing the binding of different hirudin-based peptides to thrombin have shown that the region corresponding to residues 55-59 of hirudin associates with thrombin in a manner similar to that observed for full-length hirudin and hirugen (Hirudin 53-64). nih.gov Mutagenesis studies targeting residues within the C-terminal tail, including those in the 53-64 sequence (such as Gln53, Asp55, Glu57, and Ile59), have indicated their importance for complex formation and suggest they are involved in forming hydrogen bonds with thrombin's exosite I. nih.gov

While detailed spectroscopic characterization (like dedicated NMR or CD studies) specifically focused on the isolated Hirudin (53-64) peptide in complex with thrombin are not prominently featured in the provided literature snippets, the structural information derived from studies of the full-length inhibitor and related peptides strongly supports the role of the 53-64 segment in mediating key interactions with thrombin's exosite II through a combination of electrostatic and hydrophobic forces.

X-ray Crystallography and Structural Elucidation

X-ray crystallography has been instrumental in providing high-resolution structures of thrombin in complex with hirudin fragments, including Hirudin (53-64) (often referred to as hirugen in crystallographic studies) rcsb.orgresearchgate.netnih.govnih.gov. These structures have been crucial for understanding the precise molecular interactions at the binding interface.

Crystallographic analyses of the thrombin-hirugen complex have revealed that the C-terminal dodecapeptide binds to the anion-binding exosite I of thrombin oup.comrcsb.org. The binding is similar to that of the C-terminal dodecapeptide of full-length hirudin and includes a terminal 3(10) helical turn rcsb.orgnih.gov. The sulfated tyrosine residue at position 63 (Tyr63') plays a critical role in the binding affinity, participating in an extended hydrogen bonding network with thrombin rcsb.org. This sulfation can increase the binding affinity by an order of magnitude rcsb.org.

The crystal structures show that Hirudin (53-64) makes numerous contacts with regions of thrombin remote from the catalytic center, specifically interacting with the anion-binding exosite oup.comresearchgate.net. This exosite is characterized by electropositive residues that complement the acidic nature of the hirudin C-terminus researchgate.netnih.gov.

Data from X-ray crystallography studies, such as PDB entries, provide detailed atomic coordinates and information about the interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between the peptide and thrombin. For instance, the structure of the hirugen-thrombin complex (PDB ID: 1HAH) provides a detailed view of these interactions unipd.it.

Table 1: Key Interactions in the Thrombin-Hirudin (53-64) Complex (Based on Crystallographic Data)

| Hirudin (53-64) Residue | Thrombin Residue | Type of Interaction | Notes |

| Tyr63 (sulfated) | Multiple residues in Exosite I | Hydrogen bonds, Electrostatic interactions | Crucial for high-affinity binding |

| C-terminal residues (approx. last 5) | Hydrophobic pocket in Thrombin Exosite I | Hydrophobic contacts | Contributes to binding stability |

| Acidic residues (Glu, Asp) | Electropositive residues in Thrombin Exosite I | Electrostatic interactions (salt bridges) | Drive initial electrostatic steering |

The binding of Hirudin (53-64) to the exosite I leaves the active site of thrombin unobstructed, which is a key finding from crystallographic studies rcsb.org. This is in contrast to full-length hirudin, where the N-terminal domain occupies the active site oup.comresearchgate.net.

Investigation of Protein-Water Interactions at the Binding Interface

Water molecules play a significant role in protein-ligand interactions, mediating contacts and contributing to binding affinity through solvation and desolvation effects nih.govacs.org. Studies investigating the thrombin-hirudin interface, including complexes with the Hirudin (53-64) peptide, have highlighted the involvement of water molecules unipd.it.

Crystallographic data has revealed the presence of conserved water molecules at the interface between thrombin and hirudin fragments like hirugen unipd.it. These water molecules can function as hydrogen bond donors or acceptors, bridging interactions between the peptide and thrombin unipd.it. For example, specific water molecules (e.g., w432 and w606, based on numbering in PDB 1HAH) have been identified as conserved spots in the solvation shell of thrombin that are present even when bound to hirugen unipd.it. This suggests that these water molecules may be key elements for molecular recognition and contribute to the stability of the complex unipd.itacs.org.

Rapid-reaction kinetic studies support the idea that electrostatic steering of anionic ligands like Hirudin (53-64) mediates the initial weak encounter complex formation with thrombin's exosite I nih.gov. This is followed by the establishment of direct ionic interactions and subsequent conformational rearrangements, coupled with water desolvation and the engagement of hydrophobic interactions, leading to the formation of a more stable complex nih.gov. Thermodynamic studies also support structural ordering of the peptide and changes in thrombin's exosite I upon complex formation, which would involve changes in protein-water interactions nih.gov.

Table 2: Binding Kinetics Parameters of Hirudin (53-64) Analogs

| Peptide (Analog) | Target | Kd (nM) | Ki (nM) | Notes | Source |

| S-Hir53-64 (hirugen) | Thrombin Exosite I | ~700 | 144 (fibrinogen clotting) | Binds to exosite I, inhibits fibrinogen binding | portlandpress.comosti.gov |

| S-Hir53-64 (hirugen) | Fibrin (high affinity site) | - | IC50 = 3000 | Inhibits thrombin binding to fibrin | google.commarquette.edu |

| S-Hir53-64 (hirugen) | Fibrin (low affinity site) | - | IC50 = 1400 | Inhibits thrombin binding to fibrin | google.commarquette.edu |

| Sulfated ddp Hmed_HV1 31 (Hirudin P6 analog) | Thrombin (fibrinogen cleavage) | - | IC50 = 400 | More potent than unsulfated analog | diva-portal.org |

| Unsulfated ddp Hmed_HV1 14 (Hirudin P6 analog) | Thrombin (fibrinogen cleavage) | - | IC50 > 400 | Less potent than sulfated analog | diva-portal.org |

| Sulfated ddp Hman_P6 30 (Hirudin P6 analog) | Thrombin (fibrinogen cleavage) | - | IC50 = 200 | More potent than unsulfated analog | diva-portal.org |

| Unsulfated ddp Hman_P6 13 (Hirudin P6 analog) | Thrombin (fibrinogen cleavage) | - | IC50 > 200 | Less potent than sulfated analog | diva-portal.org |

Note: Kd values represent equilibrium dissociation constants, while Ki values represent inhibition constants. IC50 values represent the half-maximal inhibitory concentration. The specific conditions and methods for these measurements can vary between studies.

The investigation of protein-water interactions at the binding interface provides a more complete picture of the molecular recognition process, highlighting the dynamic interplay between the peptide, protein, and solvent molecules in achieving high-affinity and specific binding.

Preclinical Research Models and Functional Assays of Hirudin 53 64

In Vitro Coagulation Assays Utilizing Hirudin (53-64)

In vitro coagulation assays are fundamental tools for assessing the anticoagulant potential of a compound by measuring its effects on the time it takes for blood or plasma to clot under specific conditions. Hirudin (53-64) has been evaluated in standard coagulation tests to understand its impact on different pathways of the coagulation cascade.

Prolongation of Thrombin Time (TT)

The Thrombin Time (TT) assay measures the time it takes for a fibrin (B1330869) clot to form after the addition of thrombin to plasma. This test is particularly sensitive to inhibitors of thrombin activity or to deficiencies in fibrinogen. Studies have shown that Hirudin (53-64) prolongs the Thrombin Time of human plasma in a dose-dependent manner. nih.gov This effect is consistent with its mechanism of action, as it interferes with thrombin's ability to cleave fibrinogen and form a clot. For instance, a synthetic, tyrosine-sulfated dodecapeptide (BG8865) modeled on residues 53-64 of hirudin was found to prolong TT, indicating its inhibitory effect on thrombin's interaction with fibrinogen. nih.gov The TT was observed to be the most sensitive assay among the standard coagulation tests evaluated, showing a 2- to 3-fold prolongation of control values at concentrations of 2.2 and 4.1 micrograms/mL of the peptide, respectively. nih.gov

Evaluation of Activated Partial Thromboplastin (B12709170) Time (APTT) and Prothrombin Time (PT)

The Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays evaluate the integrity of the intrinsic/common and extrinsic/common pathways of coagulation, respectively. Prolongation of APTT and PT can indicate deficiencies in specific clotting factors or the presence of inhibitors affecting these pathways. Hirudin (53-64) has been shown to elevate both APTT and PT in human plasma, albeit with less sensitivity compared to the TT. nih.govnih.gov The sulfated dodecapeptide modeled on Hirudin (53-64) demonstrated a dose-dependent increase in APTT and PT. nih.gov Notably, the activity of this peptide was found to be independent of antithrombin III, a key cofactor for heparin's anticoagulant activity, highlighting a distinct mechanism compared to indirect thrombin inhibitors. nih.gov

Table 1: In Vitro Coagulation Assay Results for a Hirudin (53-64) Peptide

| Assay | Effect on Clotting Time | Sensitivity |

| Thrombin Time (TT) | Prolonged (Dose-dependent) | High (Most sensitive) |

| Activated Partial Thromboplastin Time (APTT) | Elevated (Dose-dependent) | Lower than TT |

| Prothrombin Time (PT) | Elevated (Dose-dependent) | Lower than TT |

Note: Data based on studies using a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin. nih.gov

In Vitro Platelet Function Studies with Hirudin (53-64)

Beyond its effects on coagulation, thrombin is a potent activator of platelets, playing a crucial role in thrombus formation. Therefore, the impact of Hirudin (53-64) on platelet function, particularly thrombin-induced activation, has been a subject of preclinical investigation.

Inhibition of Thrombin-Induced Platelet Aggregation

Platelet aggregation is a critical step in hemostasis and thrombosis, where platelets adhere to each other to form a plug. Thrombin is a strong inducer of platelet aggregation. Studies have demonstrated that Hirudin (53-64) can block thrombin-induced platelet aggregation in vitro. nih.govgoogle.comnih.gov This inhibitory effect is dose-dependent. nih.gov For instance, the synthetic dodecapeptide modeled on Hirudin (53-64) effectively inhibited aggregation induced by thrombin. nih.gov At a thrombin concentration of 0.25 U/mL, the concentration of the peptide resulting in 50% inhibition (IC50) of platelet aggregation was reported as 0.72 micrograms/mL. nih.gov This suggests that the peptide interferes with the interaction between thrombin and its receptors on the platelet surface that mediate aggregation. nih.gov

Analysis of Thrombin-Mediated Platelet Release Reactions (e.g., Serotonin (B10506), Thromboxane (B8750289) A2)

Platelet activation by thrombin also leads to the release of various substances from platelet granules, such as serotonin and thromboxane A2 (TXA2), which further promote platelet activation and aggregation. nih.govgoogle.comwikipedia.org Research indicates that Hirudin (53-64) inhibits thrombin-mediated platelet release reactions, including the release of serotonin and the generation of thromboxane A2. nih.govnih.gov The inhibition of TXA2 generation and serotonin release has been shown to correlate closely with the inhibition of platelet aggregation. nih.gov This suggests that the peptide's interference with thrombin's interaction with platelets affects not only their aggregation but also the signaling pathways that lead to the release of these prothrombotic mediators. nih.govnih.gov

Table 2: In Vitro Platelet Function Studies with a Hirudin (53-64) Peptide

| Platelet Function | Thrombin-Induced Effect | Effect of Hirudin (53-64) Peptide |

| Aggregation | Induced | Inhibited (Dose-dependent) |

| Serotonin Release | Induced | Inhibited |

| Thromboxane A2 Generation | Induced | Inhibited |

Note: Data based on studies using a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin. nih.gov

Experimental In Vivo Models (Non-Human) for Antithrombotic Activity

While in vitro studies provide valuable insights into the mechanisms of action, in vivo models are essential to evaluate the antithrombotic potential of a compound in a complex biological system. Experimental non-human models are utilized to assess the ability of Hirudin (53-64) to prevent or reduce thrombus formation under various conditions.

Studies in non-human primates, such as baboons, have investigated the antithrombotic effects of a synthetic, tyrosine-sulfated dodecapeptide comprising residues 53-64 of hirudin (H peptide or hirugen). pnas.org In a model employing an exteriorized arteriovenous access shunt with thrombogenic devices designed to induce both platelet-rich (arterial flow) and fibrin-rich (venous flow) thrombi, continuous infusion of the H peptide was evaluated. pnas.org The peptide demonstrated a dose-response inhibition of the formation of fibrin-rich thrombus in regions of disturbed flow, which are typically associated with venous thrombosis. pnas.org This effect was quantified by measuring the deposition of 125I-labeled fibrinogen. pnas.org

Interestingly, in this specific baboon model, the H peptide did not significantly inhibit the capacity of platelets to deposit on a collagen surface under arterial flow conditions or to form hemostatic plugs, as assessed by bleeding time measurements. pnas.org These findings suggest that, by competitively inhibiting fibrinogen binding to thrombin, Hirudin (53-64) may selectively prevent fibrin-rich, venous-type thrombus formation without significantly impairing normal platelet function in this model. pnas.org This selective action highlights a potential advantage in situations where preserving platelet function is desirable. pnas.org

Table 3: Summary of In Vivo Antithrombotic Activity in a Baboon Model

| Model Type | Thrombus Type Assessed | Effect of Hirudin (53-64) Peptide | Key Finding |

| Arteriovenous Shunt (Baboon) | Fibrin-rich (Venous flow) | Inhibited (Dose-dependent reduction in fibrinogen deposition) | Selective prevention of fibrin-rich thrombus formation. pnas.org |

| Arteriovenous Shunt (Baboon) | Platelet-rich (Arterial flow) | No significant inhibition of platelet deposition | Did not impair platelet function in this model. pnas.org |

Assessment in Animal Models of Thrombosis (e.g., baboon models)

Preclinical studies investigating the effects of hirudin peptides, including the Hirudin (53-64) sequence, have utilized animal models to assess their antithrombotic potential. While comprehensive data specifically detailing the assessment of Hirudin (53-64) in baboon models of thrombosis is not extensively available in the provided search results, the context of thrombosis and hemostasis research in baboons, and the mention of hirudin 53-64 in relation to thrombin-induced platelet aggregation in such models, suggests potential historical or related investigations google.com.

More direct evidence from the search results pertains to the sulfated derivative, Sulfo-Tyr 63-hirudin 53-64. In mouse models, administration of Sulfo-Tyr 63-hirudin 53-64 demonstrated a dose-dependent increase in activated partial thromboplastin times (APTT) in vivo google.com. This indicates that the sulfated form of the peptide corresponding to the Hirudin (53-64) sequence can exert anticoagulant effects in a living system by influencing the intrinsic pathway of coagulation, as measured by APTT. google.com

While purified hirudin from leeches has shown efficacy in preventing venous thrombosis, vascular shunt occlusion, and thrombin-induced disseminated intravascular coagulation in animal studies with low toxicity and rapid clearance, specific detailed findings for the non-sulfated Hirudin (53-64) peptide in complex animal thrombosis models like those in baboons are not prominently featured in the search outcomes. google.com

Utilization of Hirudin (53-64) as a Probe for Discriminating Thrombin Activities In Vivo

Hirudin (53-64), particularly its sulfated form (S-Hir 53-64 or hirugen), serves as a valuable probe for investigating the role of thrombin's anion-binding exosite in various biological processes. This region of thrombin is crucial for its interaction with substrates and cofactors, including fibrinogen and platelets. google.com

Studies have utilized S-Hir 53-64 in competitive binding experiments to understand thrombin interactions. For instance, S-Hir 53-64 was employed to evaluate thrombin binding to fibrin. google.com These experiments demonstrated that S-Hir 53-64 acts as an effective competitive inhibitor of thrombin binding to fibrin, indicating that thrombin binds to fibrin through its exosite. google.com The peptide inhibited both high and low affinity thrombin binding sites on fibrin. google.com

The differential binding affinity of Hirudin (53-64) and its sulfated counterpart highlights the importance of post-translational modification for enhanced interaction with the thrombin exosite. Sulfation of the tyrosine residue at position 63 in the Hirudin (53-64) peptide has been shown to increase its affinity for the thrombin exosite. google.comgoogle.com This increased affinity makes the sulfated peptide a more potent tool for probing exosite-dependent thrombin functions.

In vitro assays, such as the inhibition of activated partial thromboplastin times (APTT) and thrombin times (TT), have been used to measure the anticoagulant activity of hirudin peptides, including Hirudin (53-64) and Sulfo-Tyr 63-hirudin 53-64. google.com These assays, particularly the measurement of increased clotting times, reflect the ability of the peptides to interfere with thrombin's role in the coagulation cascade, providing insights into thrombin inhibition. google.com

The use of Hirudin (53-64) and its derivatives as probes allows researchers to distinguish between thrombin activities that are dependent on catalytic site binding versus those mediated through exosite interactions. By selectively blocking the anion-binding exosite, these peptides help elucidate the contribution of this specific interaction site to thrombin's diverse functions in coagulation and cellular signaling, both in vitro and in relevant in vivo experimental settings like the mouse model where effects on APTT were observed. google.comgoogle.com

Data Table:

While detailed quantitative data specifically for non-sulfated Hirudin (53-64) in animal models from the provided snippets is limited, the following table summarizes representative findings for the related sulfated peptide (Sulfo-Tyr 63-hirudin 53-64) in relevant assays mentioned in the search results.

| Peptide | Assay | Finding | Source |

| Sulfo-Tyr 63-hirudin 53-64 | In vivo mouse model (APTT) | Produced a dose-dependent increase in APTT. | google.com |

| S-Hir 53-64 (hirugen) | In vitro thrombin binding to fibrin | Competitively inhibited thrombin binding. | google.com |

| S-Hir 53-64 (hirugen) | In vitro thrombin binding to fibrin | IC50 for high affinity binding: 3.0 μM. | google.com |

| S-Hir 53-64 (hirugen) | In vitro thrombin binding to fibrin | IC50 for low affinity binding: 1.4 μM. | google.com |

| Hirudin 53-64 vs. Sulfo-Tyr 63-hirudin 53-64 | In vitro APTT assay (human plasma) | Sulfated peptide showed higher activity. | google.com |

Emerging Research Directions for Hirudin 53 64

Advancements in Rational Design and De Novo Peptide Engineering

Rational design and de novo peptide engineering approaches are being increasingly applied to the Hirudin (53-64) sequence to develop novel peptides with enhanced or altered properties. This involves modifying the amino acid sequence to improve binding affinity, specificity, stability, or introduce new functionalities. For instance, studies have explored the impact of amino acid substitutions within hirudin fragments on thrombin binding and inhibition. acs.org The C-terminal domain of full-length hirudin, which includes the 53-64 sequence, is known to be flexible when unbound but undergoes structural ordering upon complex formation with thrombin's exosite I. nih.govwikipedia.org This flexibility and induced fit upon binding provide opportunities for rational design to optimize interactions.

Early research involving a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin demonstrated dose-dependent elevation of activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), and thrombin time (TT) in human plasma, with the thrombin time being the most sensitive assay. ashpublications.org This sulfated peptide also blocked thrombin-induced platelet aggregation, serotonin (B10506) release, and thromboxane (B8750289) A2 generation, indicating its potential in inhibiting thrombin-induced platelet activities independently of antithrombin III. ashpublications.org

More recent efforts in rational design focus on creating peptides with specific therapeutic advantages. For example, research on RGD-hirudin, which includes the RGD motif known for cell adhesion, has utilized computer simulations and homology modeling to design novel direct thrombin inhibitor peptides (DTIPs) based on its structure and function. nih.gov NMR experiments helped identify key amino acid residues of RGD-hirudin interacting with thrombin, particularly residues 53-66 from the C-terminus, which showed substantial chemical shift changes upon binding. nih.gov This detailed understanding of interactions at the molecular level is crucial for rational design efforts aimed at developing peptides with tailored binding profiles.

The field of de novo peptide engineering, which involves designing peptides from scratch without relying on existing natural sequences, holds promise for creating entirely new molecules based on the principles learned from Hirudin (53-64)'s interaction with thrombin. This could lead to peptides with improved pharmacokinetic properties, reduced immunogenicity, or novel mechanisms of action. markwallace.org

Exploration of Novel Allosteric Modulations through Hirudin (53-64) Interactions

Hirudin (53-64) binds to thrombin's anion-binding exosite I, a site distinct from the catalytic active site. nih.govnih.gov This interaction represents a form of allosteric modulation, where binding to one site on the enzyme affects the activity at a different site. Research is exploring how the binding of Hirudin (53-64), or peptides derived from it, can allosterically modulate thrombin's interactions with other molecules and influence its conformational dynamics. nih.govacs.org

Binding of Hirudin (53-64) (referred to as hirugen (B1673255) in some studies) to thrombin has been shown to alter the active site conformation, as detected by modulation of synthetic substrate hydrolytic activity. nih.gov This highlights the allosteric effect of the exosite I binding. The anion-binding exosite I is critical for thrombin's interactions with macromolecular substrates and cofactors like fibrinogen, thrombomodulin, and platelet receptors. nih.govnih.govacs.org By binding to this exosite, Hirudin (53-64) competitively inhibits the binding of these molecules, thereby allosterically modulating thrombin's functions beyond fibrinogen cleavage. nih.govnih.gov

Studies on thrombin-hirudin interactions, including those involving peptide fragments, support the idea of significant conformational changes in thrombin's exosite I upon ligand binding. nih.gov This induced fit mechanism is a key aspect of the allosteric modulation. Understanding the detailed molecular mechanisms of how Hirudin (53-64) binding influences thrombin's conformation and its interaction with other binding partners is an active area of research. This knowledge can inform the design of peptides that selectively modulate specific thrombin functions by targeting exosite I. acs.org

The concept of allosteric modulation through peptide interactions is also being explored in other biological systems, providing a broader context for the research on Hirudin (53-64). universiteitleiden.nlmonash.edunih.gov These studies emphasize the potential of allosteric modulators to offer greater specificity and fewer off-target effects compared to orthosteric ligands that target the highly conserved active site. nih.gov Applying these principles to Hirudin (53-64) research could lead to the development of highly targeted anticoagulants or modulators of thrombin's non-coagulation functions.

Integration with Advanced Drug Delivery Systems for Research Applications

The application of peptide fragments like Hirudin (53-64) in research and potentially therapeutics is often limited by challenges such as short half-life, susceptibility to protease degradation, and poor bioavailability. frontiersin.orgnih.gov Integrating these peptides with advanced drug delivery systems is a crucial research direction to overcome these limitations and enable their effective study and application.

Novel drug delivery systems (NDDSs) are being investigated to improve the bioavailability and bioactivity of hirudin and its derivatives, including peptide fragments. frontiersin.orgnih.gov These systems aim to protect the peptide from degradation, enhance its stability, and facilitate targeted delivery to the site of action. Examples of such systems being explored for peptides include liposomes, nanoparticles, and hydrogels. nih.govnih.gov

Research on the stabilization and release of hirudin from liposomes or lipid-assemblies has shown promising results. nih.gov For instance, palmitoyl (B13399708) dextran-coated liposomes were found to stabilize hirudin and retain a high percentage of its thrombin inhibitory activity upon release. nih.gov While these studies often focus on full-length hirudin, the principles and technologies are applicable to smaller peptide fragments like Hirudin (53-64).

Furthermore, the development of fusion proteins incorporating hirudin or its fragments with elements like elastin-like polypeptides (ELPs) is being explored to create self-assembling depots for sustained release. pnas.orgpnas.org These systems can form a reservoir after subcutaneous injection and slowly release the active peptide. pnas.orgpnas.org Incorporating responsive moieties into these fusion proteins can also allow for triggered release in the presence of specific stimuli, such as proteases activated during thrombosis. pnas.orgpnas.org This targeted and controlled release could significantly enhance the efficacy and safety of peptide-based therapeutics.

The integration of Hirudin (53-64) into such advanced delivery systems is an active area of research aimed at facilitating its use in various research applications, including in vivo studies requiring sustained peptide levels or targeted delivery to specific tissues or cells.

Application of Computational Modeling and In Silico Approaches for Structure-Based Drug Design

Computational modeling and in silico approaches are indispensable tools in modern drug discovery and are being increasingly applied to the study and design of peptides like Hirudin (53-64). These methods provide insights into peptide structure, dynamics, binding interactions, and can guide the rational design of novel variants. nih.govgithub.iomdpi.com

Structure-based drug design utilizes the three-dimensional structure of the target protein (thrombin, in this case) and its complex with the ligand (Hirudin (53-64)) to design molecules that bind with high affinity and specificity. github.io Computational techniques such as molecular docking, molecular dynamics simulations, and free energy calculations are employed to predict binding modes, estimate binding affinities, and understand the dynamics of the peptide-protein interaction. nih.govgithub.io

Studies investigating the interaction between RGD-hirudin and thrombin have utilized molecular simulations and homology modeling to design novel peptide inhibitors. nih.gov Molecular docking was used to assess the targeting and binding of the designed peptides to thrombin, comparing them to RGD-hirudin. nih.gov This demonstrates the utility of computational methods in validating design strategies and predicting the behavior of modified peptides.

Computational modeling can also provide insights into the allosteric effects of Hirudin (53-64) binding on thrombin's conformation and activity. Molecular dynamics simulations can capture the dynamic nature of the peptide-protein complex and reveal how binding at exosite I influences the active site and other functional regions of thrombin. acs.org

Furthermore, in silico approaches can be used for virtual screening of peptide libraries to identify potential candidates with desired binding characteristics. mdpi.com This can significantly accelerate the discovery process compared to traditional experimental methods. Rational design principles, guided by computational insights, are being used to engineer peptides with tailored properties, such as enhanced binding or increased stability. markwallace.orgrsc.org

Q & A

Q. How can researchers characterize the thrombin inhibitory activity of Hirudin (53-64) in vitro?

To assess thrombin inhibition, use chromogenic assays with synthetic substrates (e.g., S-2238) under controlled buffer conditions (pH 7.4, 37°C). Measure residual thrombin activity spectrophotometrically and calculate inhibition constants (Ki) using nonlinear regression. Include controls for non-specific interactions (e.g., heparin) and validate purity via SDS-PAGE or mass spectrometry .

Q. What experimental design considerations are critical for studying Hirudin (53-64)’s stability in physiological conditions?

Design stability assays under simulated physiological pH, temperature, and protease-rich environments. Use circular dichroism (CD) spectroscopy to monitor structural integrity over time. Include degradation kinetics analysis and compare results with computational predictions of peptide stability (e.g., molecular dynamics simulations) .

Q. How should researchers validate the specificity of Hirudin (53-64) for thrombin over other serine proteases?

Perform cross-reactivity screens against trypsin, plasmin, and factor Xa using fluorogenic or chromogenic substrates. Quantify inhibition constants (Ki) for each protease and compare selectivity ratios. Validate findings with competitive binding assays (e.g., surface plasmon resonance) to rule out off-target effects .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Hirudin (53-64) studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Apply ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Report confidence intervals and effect sizes to ensure reproducibility .

Q. How to conduct a rigorous literature review on Hirudin (53-64)’s structural motifs?

Systematically search databases (PubMed, Web of Science) using keywords: "Hirudin (53-64) AND thrombin binding site." Filter studies by experimental methodology (e.g., X-ray crystallography, NMR) and apply inclusion criteria (e.g., peer-reviewed, full-text). Use tools like PRISMA to map evidence gaps .

Advanced Research Questions

Q. What strategies resolve contradictory data on Hirudin (53-64)’s binding kinetics across studies?

Conduct a meta-analysis to identify confounding variables (e.g., buffer ionic strength, thrombin isoforms). Replicate experiments under standardized conditions and apply Bland-Altman plots to assess inter-study variability. Use molecular docking to reconcile discrepancies in binding affinity predictions .

Q. How to investigate synergistic effects of Hirudin (53-64) with other anticoagulants (e.g., heparin)?

Employ combination index (CI) methods via Chou-Talalay analysis. Test fixed-ratio mixtures in thrombin inhibition assays and generate isobolograms to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate with in silico models of cooperative binding .

Q. What methodologies optimize the delivery of Hirudin (53-64) in in vivo thrombosis models?

Use pharmacokinetic profiling (e.g., LC-MS/MS) to determine bioavailability. Encapsulate the peptide in liposomes or PEGylated nanoparticles to enhance circulation time. Validate efficacy in rodent models via Doppler ultrasound or thrombus weight measurement .

Q. How can structural modifications of Hirudin (53-64) improve its therapeutic index?

Perform alanine scanning mutagenesis to identify critical residues for thrombin inhibition. Introduce D-amino acids or cyclization to enhance proteolytic resistance. Evaluate toxicity in primary cell cultures and correlate with in silico ADMET predictions .

Q. What frameworks assess the ethical implications of Hirudin (53-64) research involving human-derived thrombin?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Consult institutional review boards (IRBs) for protocols using human plasma samples. Disclose conflicts of interest and adhere to CONSORT guidelines for preclinical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.